molecular formula C18H27NO3 B13253653 tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate

tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate

Cat. No.: B13253653
M. Wt: 305.4 g/mol
InChI Key: KWVTZXVDVAOPQJ-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl group substituted with an isopropyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used in similar applications.

    tert-Butyl N-(benzyloxy)carbamate: Another carbamate derivative with different substituents.

    tert-Butyl N-(phenyl)carbamate: A related compound with a phenyl group instead of the isopropyl-substituted phenyl group.

Uniqueness

tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate is unique due to the presence of the isopropyl-substituted phenyl group, which can influence its reactivity and binding properties. This structural feature may enhance its utility in specific applications compared to other carbamate derivatives .

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-[4-oxo-4-(2-propan-2-ylphenyl)butyl]carbamate

InChI

InChI=1S/C18H27NO3/c1-13(2)14-9-6-7-10-15(14)16(20)11-8-12-19-17(21)22-18(3,4)5/h6-7,9-10,13H,8,11-12H2,1-5H3,(H,19,21)

InChI Key

KWVTZXVDVAOPQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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